molecular formula C16H14N2OS2 B5859749 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone

Cat. No. B5859749
M. Wt: 314.4 g/mol
InChI Key: GSOLCWGPVFSDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone, also known as DTTPE, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of thienopyrimidines and has been shown to have a wide range of biological activities. In

Scientific Research Applications

2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. This compound has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various signaling pathways. This makes this compound a valuable tool for studying the role of these enzymes in biological processes.

Mechanism of Action

The mechanism of action of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases. This inhibition leads to the modulation of various signaling pathways, which can have a wide range of biological effects. This compound has also been shown to interact with certain proteins, such as the estrogen receptor, which can further modulate its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, which can lead to the modulation of various signaling pathways. This compound has also been shown to interact with certain proteins, which can further modulate its biological activity. In addition, this compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone is its wide range of biological activities. This makes it a valuable tool for studying various biological processes. In addition, this compound is relatively easy to synthesize, which makes it accessible to a wide range of researchers. However, one of the limitations of this compound is its potential toxicity. Like many synthetic compounds, this compound can have toxic effects at high concentrations. Therefore, it is important to use caution when working with this compound.

Future Directions

There are many potential future directions for the study of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone. One area of interest is the development of this compound derivatives with improved biological activity and reduced toxicity. Another area of interest is the study of the role of this compound in various biological processes, such as inflammation and cancer. In addition, the development of new synthetic methods for this compound could lead to improved yields and reproducibility. Overall, this compound is a promising compound with many potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-1-phenylethanone involves the reaction of 5,6-dimethylthieno[2,3-d]pyrimidine-4-thiol with ethyl phenyl ketone in the presence of a base catalyst. The reaction yields this compound as a yellow solid with a high purity. The synthetic method has been optimized to produce this compound in high yields with excellent reproducibility.

properties

IUPAC Name

2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2OS2/c1-10-11(2)21-16-14(10)15(17-9-18-16)20-8-13(19)12-6-4-3-5-7-12/h3-7,9H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSOLCWGPVFSDCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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